Technical Monograph: 3-Fluorophenylhydrazine Hydrochloride
Technical Monograph: 3-Fluorophenylhydrazine Hydrochloride
Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Fluorophenylhydrazine hydrochloride (CAS: 2924-16-5) is a critical organofluorine building block extensively utilized in the synthesis of bioactive heterocycles.[1][2] As a meta-substituted hydrazine, it serves as a primary precursor for the Fischer Indole Synthesis and Knorr Pyrazole Synthesis , enabling the construction of fluorinated scaffolds found in kinase inhibitors (e.g., p38 MAPK, Pim/DAPK3) and serotonin receptor modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and mechanistic applications in drug discovery.
Chemical Identity & Physical Characterization
The introduction of the fluorine atom at the meta position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), which influences the nucleophilicity of the hydrazine moiety and the acidity of the resulting hydrochloride salt.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | (3-Fluorophenyl)hydrazine hydrochloride |
| CAS Number | 2924-16-5 |
| Molecular Formula | C₆H₇FN₂[1][3][4] · HCl |
| Molecular Weight | 162.59 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 268 °C (dec.) [Note: Purity dependent; free base melts significantly lower] |
| Solubility | Soluble in water, DMSO, Methanol; Slightly soluble in Chloroform |
| Acidity (pKa) | ~5.0 (Conjugate acid) – Lower than phenylhydrazine (5.2) due to F-substitution |
| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere (Ar/N₂) |
Spectroscopic Profile
Identification of 3-Fluorophenylhydrazine HCl relies heavily on NMR spectroscopy, particularly the diagnostic 19F signal.[5][6]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.30 ppm (s, 3H, -NHNH₃⁺): Broad singlet representing the protonated hydrazine moiety.
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δ 7.25–6.60 ppm (m, 4H, Ar-H): Multiplet region characteristic of the meta-substituted benzene ring. The proton at the 2-position (between F and hydrazine) often appears as a distinct doublet of triplets due to H-F coupling.
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¹⁹F NMR (DMSO-d₆, 376 MHz):
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δ -110 to -115 ppm: Single peak (multiplet due to H-coupling) relative to CFCl₃. This shift is diagnostic for meta-fluorine substitution on an aromatic ring.
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Synthetic Routes & Manufacturing
The industrial and laboratory-scale preparation of 3-Fluorophenylhydrazine HCl follows a classical Diazotization-Reduction sequence starting from 3-fluoroaniline.[7] This route is preferred for its scalability and cost-effectiveness.
Synthesis Workflow
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Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at low temperatures (0–5 °C) to generate the electrophilic diazonium salt.
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Reduction: The diazonium intermediate is reduced using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).[7] SnCl₂ is often preferred for laboratory scale due to cleaner reaction profiles, though sulfite reduction is common in bulk manufacturing to avoid heavy metal waste.
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Salt Formation: The resulting free hydrazine base is treated with HCl to precipitate the stable hydrochloride salt.[7]
Reaction Scheme Visualization
Figure 1: Step-wise synthesis of 3-Fluorophenylhydrazine HCl via diazotization and reduction.
Reactivity Profile & Mechanistic Insights
The nucleophilic hydrazine group (-NHNH₂) allows this compound to act as a versatile "warhead" for heterocycle formation. The fluorine substituent remains stable under most condensation conditions, allowing it to be carried through to the final drug scaffold.
Fischer Indole Synthesis
The most significant application is the reaction with ketones or aldehydes under acidic conditions to form 4- or 6-fluoroindoles (depending on regioselectivity).
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Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement of the hydrazone intermediate.
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Regioselectivity: Cyclization of meta-substituted hydrazines can yield two isomers (4-fluoroindole and 6-fluoroindole). The ratio depends on the steric bulk of the ketone and the specific acid catalyst used (e.g., Polyphosphoric acid vs. ZnCl₂).
Mechanistic Diagram (Fischer Indole)
Figure 2: Mechanism of the Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic shift.
Applications in Medicinal Chemistry
3-Fluorophenylhydrazine is a "privileged structure" precursor. The fluorine atom improves metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity, which can improve blood-brain barrier penetration.
Kinase Inhibitors
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p38 MAPK Inhibitors: Used to synthesize pyrazolopyrimidine-based inhibitors.[8] The hydrazine reacts with ethoxymethylene malononitrile derivatives to form the pyrazole core, which is then fused to a pyrimidine ring. These compounds show potential in treating cytokine-mediated inflammatory diseases.[9]
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Pim/DAPK3 Inhibitors: Employed in the synthesis of specific inhibitors (e.g., Compound 6l ) targeting Pim kinases and Death-Associated Protein Kinase 3 (DAPK3). These pathways are implicated in hypertension and smooth muscle contractility.[10]
Pyrazole Scaffolds
Reaction with 1,3-diketones (Knorr Pyrazole Synthesis) yields 1-(3-fluorophenyl)pyrazoles. These scaffolds are widely explored for:
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Anticancer Agents: Derivatives of pongamol synthesized using this hydrazine have shown cytotoxicity against HeLa and Jurkat cell lines.
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Fluorescent Probes: Used to develop ratiometric probes for detecting hydrazine in biological samples, leveraging the photo-induced electron transfer (PET) mechanisms modulated by the fluorinated ring.
Handling, Stability & Safety (HSE)
Danger: Phenylhydrazine derivatives are potent skin sensitizers and potential carcinogens.
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Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331). Known to cause hemolytic anemia and skin sensitization.
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Storage: The hydrochloride salt is significantly more stable than the free base but is still hygroscopic and light-sensitive .
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Protocol: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon).
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Container: Amber glass vials with parafilm or heat-shrink seals.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HF and NOx gases).
References
-
ChemicalBook. (2025). 3-Fluorophenylhydrazine hydrochloride Properties and Synthesis. Link
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Sigma-Aldrich. (2025).[4] Safety Data Sheet: (3-Fluorophenyl)hydrazine hydrochloride. Link
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. PMC. Link
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Alfa Chemistry. (2025). 19F NMR Chemical Shift Table. Link
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ResearchGate. (2012). Synthesis and anticancer effects of pongamol derivatives on mitogen signaling. Link
-
UCLA. (2017). Structure-activity relationship study of small molecule inhibitors of the DEPTOR-mTOR interaction. Link
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